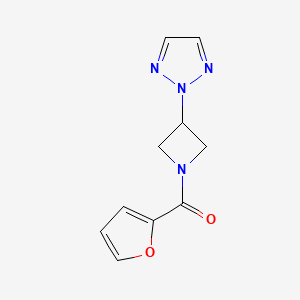

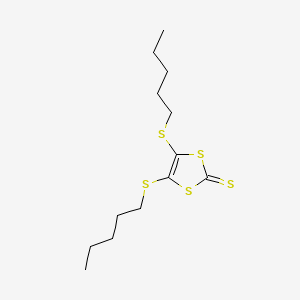

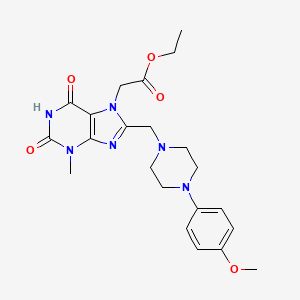

![molecular formula C16H14N2O4S2 B2929434 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896335-94-7](/img/structure/B2929434.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new benzothiazole azo dye, also known as “BAN”, was synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Another compound, (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol, was synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole Derivatives in Medicine : Benzothiazoles, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry. Various derivatives of benzothiazoles have been explored for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles have been identified as potential antitumor agents, indicating the versatility and therapeutic potential of the benzothiazole scaffold in drug discovery and development (Kamal et al., 2015).

Advances in Benzothiazole-Based Chemotherapeutics : Recent research has focused on structural modifications of benzothiazole and its conjugates to develop novel antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have made them attractive candidates for the design and development of new chemotherapeutic agents. These efforts highlight the ongoing interest in benzothiazole derivatives as potential cancer treatments, with studies exploring their mechanism of action, pharmacokinetics, and clinical applications (Ahmed et al., 2012).

Applications in Environmental Science

Enzymatic Remediation of Organic Pollutants : Enzymes, in conjunction with redox mediators, have been investigated for the degradation of recalcitrant organic compounds in wastewater. This approach utilizes the catalytic potential of enzymes like laccases and peroxidases, enhanced by redox mediators, to efficiently degrade pollutants that are otherwise difficult to treat. Such studies underscore the potential of using enzymatic systems for environmental remediation, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFPVZKXADXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

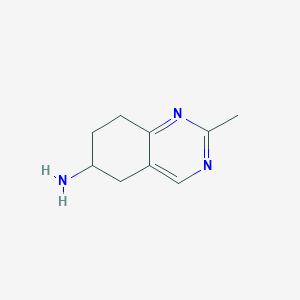

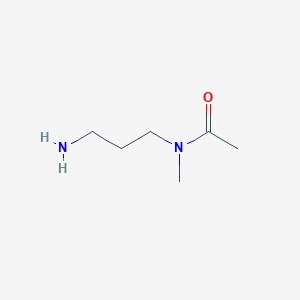

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)

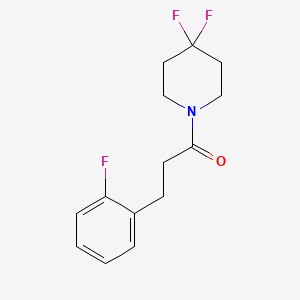

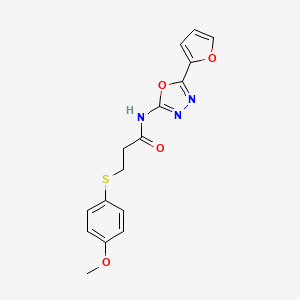

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)

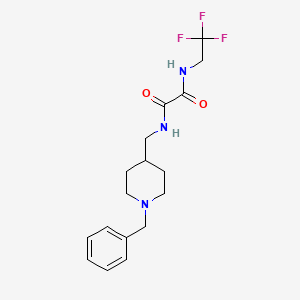

![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

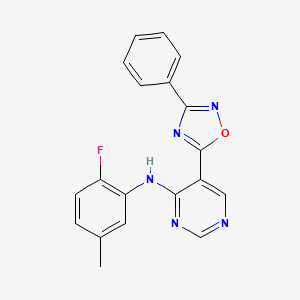

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)